molecular formula C10H22N2O2Si B3048743 Pyrrolidine, 1,1'-(dimethoxysilylene)bis- CAS No. 180536-08-7

Pyrrolidine, 1,1'-(dimethoxysilylene)bis-

Cat. No.: B3048743
CAS No.: 180536-08-7
M. Wt: 230.38 g/mol
InChI Key: DGSPRFRFGPAESC-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(dimethoxysilylene)bis-: is an organic silicon compound known for its unique chemical properties and applications. It is characterized by the presence of a pyrrolidine ring and dimethoxysilylene groups, making it a versatile reagent in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- can be synthesized through the reaction of pyrrolidine with dichlorodimethylsilane under anhydrous and oxygen-free conditions. The reaction typically involves the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- involves its ability to interact with various molecular targets through its silicon and pyrrolidine groups. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in its role as a cross-linking agent and in the synthesis of bioactive compounds .

Comparison with Similar Compounds

  • Dimethoxy-Di(piperidin-1-yl)silane
  • Dimethoxy-Di(morpholin-1-yl)silane
  • Dimethoxy-Di(azepan-1-yl)silane

Comparison: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- stands out due to its unique combination of pyrrolidine and dimethoxysilylene groups, which provide distinct chemical properties and reactivity. Compared to similar compounds, it offers better thermal stability and mechanical properties when used as a cross-linking agent in polymers. Additionally, its versatility in organic synthesis makes it a valuable reagent in various chemical reactions .

Properties

IUPAC Name

dimethoxy(dipyrrolidin-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPRFRFGPAESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](N1CCCC1)(N2CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452645
Record name Pyrrolidine, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180536-08-7
Record name Pyrrolidine, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine, 1,1'-(dimethoxysilylene)bis-
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Pyrrolidine, 1,1'-(dimethoxysilylene)bis-
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Reactant of Route 6
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